E3 Ligase Ligand-linker Conjugate 86
Description
Evolution of Targeted Protein Degradation (TPD) Modalities
Targeted protein degradation is an innovative therapeutic strategy that utilizes cellular degradation pathways, such as the proteasomal and lysosomal systems, to eliminate specific proteins. semanticscholar.org The concept of TPD originated in the late 1990s and has since evolved into a highly promising approach for both studying cellular pathways and developing new therapeutics. semanticscholar.orgbroadpharm.com
Several TPD strategies have been developed, most of which harness the ubiquitin-proteasome system to target intracellular proteins. These modalities include:
PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target. semanticscholar.orgnih.gov
Molecular Glues: These are small molecules that induce an interaction between an E3 ligase and a target protein that would not normally interact, leading to the target's degradation. The discovery of thalidomide's mechanism of action was a pivotal moment in understanding molecular glues. semanticscholar.org
Degradation Tags (dTAGs): This system involves fusing a target protein with a "degron" tag that can be recognized by a specific E3 ligase, often engineered to be activated by a small molecule. semanticscholar.org
Specific and Nongenetic IAP-Dependent Protein Erasers (SNIPERs): These molecules utilize IAP (inhibitor of apoptosis protein) ligands to recruit cIAP1 for the degradation of target proteins. semanticscholar.org
While many TPD approaches focus on intracellular proteins, newer strategies are expanding the reach of this technology to include membrane-bound and extracellular proteins by leveraging the lysosomal degradation pathway. nih.gov This continuous evolution is broadening the landscape of "druggable" targets, offering potential treatments for a wide range of diseases. semanticscholar.orgmedchemexpress.com
Principles and Applications of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology
PROTACs are bifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase, a key enzyme in the ubiquitination process. broadpharm.com Unlike traditional inhibitors that rely on "occupancy-driven" pharmacology to block a protein's active site, PROTACs operate via an "event-driven" mechanism. glpbio.com This means they act catalytically, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. broadpharm.com
The mechanism of action for a PROTAC involves several key steps:
The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ligase. broadpharm.com
This binding event forms a ternary complex (POI-PROTAC-E3 ligase). medchemexpress.com
The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI. broadpharm.com
The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. nih.gov
The proteasome degrades the target protein into smaller peptides, and the PROTAC molecule is released to repeat the cycle. nih.gov
This approach offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, which may lack a well-defined active site. nih.govglpbio.com In chemical biology, PROTACs serve as powerful tools for studying protein function by allowing for the rapid, reversible, and specific knockdown of proteins without the need for genetic manipulation. broadpharm.comnih.gov
Definition and Core Components of E3 Ligase Ligand-Linker Conjugates in PROTAC Architecture
An E3 ligase ligand-linker conjugate is a synthetic chemical entity that constitutes one of the two key functional ends of a PROTAC molecule. nih.gov It is a prefabricated building block used in the modular synthesis of PROTACs.
The core components of an E3 ligase ligand-linker conjugate are:
E3 Ligase Ligand: This is a small molecule designed to specifically bind to a particular E3 ubiquitin ligase. There are over 600 E3 ligases in humans, but only a handful have been successfully recruited for TPD. The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice of E3 ligase can be critical, as their expression levels can vary between different cell and tissue types.
Linker: The linker is a chemical chain that connects the E3 ligase ligand to the ligand for the protein of interest (which is attached in a subsequent synthetic step). medchemexpress.com The composition, length, and attachment point of the linker are crucial for the efficacy of the final PROTAC, as they determine the geometry and stability of the ternary complex. glpbio.com Common linker structures include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. broadpharm.com
By synthesizing a variety of these conjugates with different E3 ligands and linkers, researchers can create libraries of building blocks to rapidly generate and test multiple PROTACs against a specific target protein, accelerating the discovery of effective protein degraders.
Historical Context and Significance of E3 Ligase Ligand-Linker Conjugate 86 within the Landscape of Targeted Degraders
There is no publicly available scientific information regarding a specific molecule named "this compound." This designation is likely an internal catalog number for a chemical supplier or a non-standard research identifier. Without its specific chemical structure, including the E3 ligase ligand and the linker composition, it is impossible to detail its historical context or scientific significance.
The significance of any E3 ligase ligand-linker conjugate is defined by the properties it imparts to the final PROTAC. Key factors include the specific E3 ligase it recruits (e.g., CRBN, VHL, cIAP1, MDM2), as this influences tissue selectivity and potential for resistance. The linker's nature (e.g., length, rigidity, solubility) is also critical, as it profoundly affects the formation and stability of the ternary complex, which in turn dictates the efficiency and selectivity of target protein degradation. The development of novel conjugates with unique ligands or linkers is a key area of research aimed at expanding the toolbox for creating more potent and specific protein degraders.
Properties
Molecular Formula |
C23H30N4O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H30N4O5/c1-23(2,3)32-22(31)24-15-8-10-26(11-9-15)16-4-5-17-14(12-16)13-27(21(17)30)18-6-7-19(28)25-20(18)29/h4-5,12,15,18H,6-11,13H2,1-3H3,(H,24,31)(H,25,28,29) |
InChI Key |
SUNHYTFUZCZLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
E3 Ubiquitin Ligases in Targeted Protein Degradation Systems
Structural and Functional Diversity of E3 Ubiquitin Ligases Exploited in PROTAC Technology
The vast number and diversity of E3 ubiquitin ligases make them attractive targets for therapeutic intervention. tandfonline.comnih.gov PROTAC technology leverages this diversity by using bifunctional molecules that recruit a specific E3 ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation. nih.govnih.gov While there are over 600 E3 ligases in humans, only a handful have been successfully utilized in PROTACs to date. tandfonline.comnih.gov The choice of E3 ligase can be critical, as their expression levels can vary across different cell types and tissues, offering the potential for tissue-specific protein degradation. bldpharm.comnih.gov
| E3 Ligase Family | Substrate Recognition | Mechanism of Action | Examples Used in PROTACs |
| Cullin-RING Ligases (CRLs) | Substrate receptor subunits (e.g., F-box proteins, VHL, CRBN) | Act as molecular scaffolds, bringing the E2 and substrate together. | VHL, Cereblon (CRBN), MDM2 |
| Inhibitor of Apoptosis Proteins (IAPs) | BIR domains | Can function as E3 ligases to regulate apoptosis and other cellular processes. | cIAP1 |
| RING Finger Proteins | RING domain and other protein-protein interaction domains | Mediate direct transfer of ubiquitin from E2 to the substrate. | RNF114 |
The Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases and are characterized by a modular architecture. nih.govfrontiersin.org They are multi-subunit complexes typically composed of a cullin scaffold protein, a RING-box protein (RBX1 or RBX2) that recruits the E2 enzyme, an adaptor protein, and a substrate receptor protein that provides substrate specificity. frontiersin.orgresearchgate.net The modular nature of CRLs allows for a vast number of combinations, contributing to their ability to target a wide range of substrates. frontiersin.org Due to their well-defined structures and the availability of small molecule ligands for some of their substrate receptors, CRLs have become a major focus in the development of PROTACs. nih.govresearchgate.net
Cereblon (CRBN) is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, also known as CRL4^CRBN^. frontiersin.orgwikipedia.org It gained significant attention following its identification as the primary target of the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931). rsc.orgnih.gov These drugs act as "molecular glues," effectively altering the substrate specificity of the CRL4^CRBN^ complex. rsc.org
The binding of IMiDs to a specific pocket in the thalidomide-binding domain (TBD) of CRBN creates a new protein-protein interaction surface. nih.govnih.gov This newly formed surface allows for the recruitment of "neosubstrates," proteins that are not normally targeted by the native CRL4^CRBN^ complex. nih.gov For example, in the presence of lenalidomide, the CRL4^CRBN^ complex recruits and ubiquitinates the transcription factors IKZF1 and IKZF3, leading to their degradation. frontiersin.org This mechanism is central to the therapeutic effects of these drugs in certain cancers. frontiersin.org
Cullin-RING Ligase (CRL) Family Members
Von Hippel-Lindau (VHL) E3 Ligase: Ligand Interactions and Substrate Recruitment
E3 Ligase Ligand-linker Conjugate 86 is fundamentally linked to the Von Hippel-Lindau (VHL) E3 ligase. It incorporates a well-characterized VHL ligand, which serves as the anchor to the VHL complex (CRL2VHL). nih.govacs.org In the context of the final PROTAC molecule that Conjugate 86 is used to create, the VHL ligand moiety hijacks the VHL E3 ligase machinery. nih.gov Instead of binding its natural substrate, the hypoxia-inducible factor (HIF-1α), the VHL complex is redirected by the PROTAC to the target protein—in this case, an Inhibitor of Apoptosis Protein (IAP). nih.govacs.org This induced proximity facilitates the transfer of ubiquitin from a VHL-associated E2 enzyme to the IAP, marking it for degradation. nih.gov Studies on the final PROTACs created from this conjugate series confirm that their degradative activity against the target protein is dependent on the successful recruitment of VHL. nih.govacs.org
Inhibitor of Apoptosis Proteins (IAPs) E3 Ligases: Ligand-Induced Self-Ubiquitination and Substrate Engagement
While this compound itself does not directly interact with Inhibitor of Apoptosis Proteins (IAPs), it is an essential component for creating a PROTAC that specifically targets IAPs for degradation. nih.gov IAPs, such as cIAP1 and XIAP, are themselves E3 ligases that play a crucial role in cell death regulation. nih.gov The final PROTAC synthesized from Conjugate 86 brings the recruited VHL E3 ligase into close proximity with an IAP. This action leads to the ubiquitination and degradation of the IAP, a process described as "hijacking" one E3 ligase to degrade another. nih.govacs.org This strategy has been shown to lead to potent and rapid depletion of cellular IAPs. nih.gov
Mouse Double Minute 2 Homolog (MDM2) E3 Ligase: Ligand Design and Degradation Strategies
There is no information in the available scientific literature to suggest that this compound, or the final PROTACs derived from it, have any interaction with the Mouse Double Minute 2 Homolog (MDM2) E3 ligase. The design and mechanism of this conjugate are specifically focused on the VHL and IAP ligases. nih.govnih.gov
Emerging E3 Ligases in PROTAC Development: AhR, FEM1B, KEAP1, DCAF16, RNF4, RNF114, TRIM24, TRIM33
Current research does not provide any evidence of interaction or intended use of this compound with other emerging E3 ligases such as the aryl hydrocarbon receptor (AhR), FEM1B, Kelch-like ECH-associated protein 1 (KEAP1), DCAF16, RNF4, or RNF114. nih.govnih.gov The development of ligands for this broader panel of E3 ligases is an active area of research to expand the scope of targeted protein degradation, but it is separate from the specific VHL-recruiting application of Conjugate 86. nih.gov
Molecular Basis of E3 Ligase Ligand Recognition
The molecular recognition of this compound is dictated by its VHL ligand component.
Key Residues and Binding Site Characteristics
The VHL ligand portion of Conjugate 86 engages with the substrate-binding pocket of the VHL protein. This interaction mimics the binding of VHL's natural substrate, HIF-1α. The binding is characterized by a key hydroxyproline (B1673980) mimic on the ligand which forms critical hydrogen bonds within the VHL binding pocket. The affinity and specificity of this interaction are crucial for the efficacy of the resulting PROTAC, as it determines the efficiency of VHL recruitment. nih.gov
Strategies for Targeting Ligandable Pockets on E3 Ligases
The strategy employed in the design of this compound is based on leveraging a known, high-affinity ligand for a well-characterized pocket on the VHL E3 ligase. The linker component is attached to a position on the VHL ligand, often referred to as an "exit vector," which allows the ligand to maintain its binding affinity while extending the linker towards the target protein ligand. nih.gov The systematic variation of the linker's length and composition is a key strategy for optimizing the geometry of the ternary complex (VHL-PROTAC-IAP) to achieve efficient protein degradation. nih.govacs.org
Linker Chemistry and Design Principles for E3 Ligase Ligand Linker Conjugates
Critical Role of the Linker in PROTAC Bioactivity and Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase. nih.govfrontiersin.orgaxispharm.com The linker is paramount in this process, as its length, composition, and attachment points dictate the spatial orientation and proximity of the two proteins within the complex. nih.govaxispharm.comub.edu A well-designed linker stabilizes this ternary complex, facilitating the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. axispharm.comub.edu
The linker's influence extends beyond mere connection. Its chemical properties can modulate protein-protein interactions (PPIs) at the interface of the ternary complex. nih.gov The flexibility or rigidity of the linker can affect the conformational dynamics of the complex, influencing its stability and the rate of ubiquitination. nih.gov Studies have shown that subtle changes in linker design can dramatically alter a PROTAC's degradation efficiency and selectivity, highlighting the linker's active role in shaping the molecule's biological activity. nih.govub.edu
Chemical Composition and Conformational Flexibility of Linkers
The chemical makeup of the linker is a key variable in PROTAC design, affecting not only ternary complex formation but also crucial drug-like properties such as solubility, cell permeability, and metabolic stability. precisepeg.comaxispharm.com Linkers are generally classified based on their structural characteristics, primarily as flexible or rigid types. precisepeg.comnih.gov
Linear alkyl chains are among the most common and synthetically accessible linkers used in early PROTAC development. nih.govnih.gov These flexible linkers consist of saturated or unsaturated hydrocarbon chains, often incorporating functional groups like ethers, amines, or amides to adjust polarity. precisepeg.comnih.gov
Advantages: Their primary advantage is the conformational flexibility they impart to the PROTAC molecule. musechem.com This flexibility allows the PROTAC to adopt numerous low-energy conformations, increasing the probability of achieving a productive orientation for ternary complex formation. musechem.com The synthetic tractability of alkyl chains also facilitates the rapid generation of PROTAC libraries with varying lengths to optimize degradation activity. nih.gov
Polyethylene (B3416737) glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to overcome the solubility issues associated with purely aliphatic chains. nih.govjenkemusa.com Approximately 55% of published PROTACs utilize PEG motifs in their linkers. arxiv.org
Properties and Advantages:
Hydrophilicity: PEG units are highly hydrophilic, which significantly improves the water solubility of PROTACs and their compatibility with physiological environments. precisepeg.comaxispharm.comjenkemusa.com This can enhance cell permeability and oral absorption. jenkemusa.combiochempeg.com
Biocompatibility: PEGs are known for their good biocompatibility and low immunogenicity. chempep.com
Tunability: Like alkyl chains, the length of PEG linkers can be precisely controlled, allowing for systematic optimization of the distance between the two ends of the PROTAC. jenkemusa.combiochempeg.com
Disadvantages: Compared to alkyl linkers, PEG-based linkers may exhibit reduced metabolic stability in vivo. precisepeg.com Their synthesis can also be more complex and costly. precisepeg.com
Table 1: Comparison of Common Flexible Linker Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Linear Alkyl Chains | Saturated/unsaturated hydrocarbon chains | Synthetically accessible, high conformational flexibility. nih.govmusechem.com | Hydrophobic, may lead to poor solubility. precisepeg.comnih.gov |
| PEG Units | Repeating ethylene glycol units | Improves hydrophilicity and solubility, good biocompatibility, tunable length. precisepeg.comjenkemusa.comchempep.com | Potentially lower metabolic stability, more complex synthesis. precisepeg.com |
More recent strategies in PROTAC design have moved beyond simple flexible chains towards the incorporation of more rigid structural elements. nih.gov These linkers aim to reduce the conformational freedom of the PROTAC, which can pre-organize the molecule into a bioactive conformation that favors ternary complex formation. precisepeg.com This can lead to enhanced potency and selectivity.
Common rigid motifs include:
Cycloalkanes: Structures like piperazine (B1678402) or piperidine (B6355638) introduce rigidity while also improving water solubility and metabolic stability. precisepeg.comwindows.net
Aromatic Rings: Phenyl rings provide planarity and can enhance non-covalent interactions, such as π-π stacking, which may help stabilize the ternary complex. precisepeg.com
Alkynes and Triazoles: The triazole moiety, often formed via a "click chemistry" reaction, is metabolically stable and adds rigidity. precisepeg.comnih.gov This synthetic route is highly efficient and accelerates the assembly of PROTACs.
These rigid elements are often combined with flexible units to create hybrid linkers, balancing conformational control with the necessary adaptability to bind both protein partners effectively.
Optimization of Linker Length and its Influence on Induced Proximity and Degradation Efficiency
The length of the linker is one of the most critical parameters influencing a PROTAC's ability to induce protein degradation. ub.edunih.govexplorationpub.com An optimal linker length is required to successfully span the distance between the binding sites of the target protein and the E3 ligase, allowing for a productive ternary complex to form.
If the linker is too short, it may be unable to bridge the two proteins due to steric hindrance, preventing the formation of a stable ternary complex. explorationpub.comresearchgate.net
If the linker is too long, it might lead to an unstable or non-productive complex where the target protein's lysine (B10760008) residues are not correctly positioned for ubiquitination. researchgate.netresearchgate.net
The optimal linker length is highly dependent on the specific POI-E3 ligase pair and the attachment points on each ligand. ub.edu Therefore, linker length optimization is typically an empirical process involving the synthesis and testing of a series of PROTACs with systematically varied linker lengths. nih.gov For example, in the development of PROTACs targeting p38α, it was found that a linker length of 15-17 atoms was optimal for degradation, while linkers with fewer than 15 atoms were largely ineffective. ub.edu
Table 2: Impact of Linker Length on Protein Degradation (Illustrative Examples)
| PROTAC Target | E3 Ligase | Linker Type | Optimal Length (atoms) | Observation | Reference |
| p38α | CRBN | PEG/Alkyl | 15-17 | Shorter linkers (<15 atoms) showed poor degradation. | ub.edu |
| Estrogen Receptor (ER)-α | SCF | Peptide/Alkyl | 16 | PROTAC with a 16-atom linker was superior to those with 12-atom or longer linkers. | nih.gov |
| TBK1 | CRBN | PEG/Alkyl | >12 | Compounds with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. | nih.gov |
| BRD4 | CRBN | PEG | 1-2 PEG units | Intermediate length linkers showed reduced potency compared to shorter or longer versions. | nih.gov |
Strategic Linker Attachment Points on E3 Ligase Ligands, including E3 Ligase Ligand 86
The point at which the linker is attached to the E3 ligase ligand—the "exit vector"—is as crucial as the linker's length and composition. nih.govub.edu This attachment point must not disrupt the ligand's binding to the E3 ligase. nih.gov Furthermore, the exit vector influences the trajectory of the linker and, consequently, the spatial positioning of the recruited target protein. ub.edu Different attachment points on the same E3 ligase ligand can lead to vastly different degradation efficiencies and even alter target selectivity. ub.edunih.gov
For commonly used E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL), extensive research has identified viable attachment points on their respective ligands (e.g., pomalidomide (B1683931) for CRBN, (S,R,S)-AHPC for VHL). nih.govfrontiersin.orgresearchgate.net For instance, with pomalidomide-based ligands, linkers are frequently attached at the C4 position of the phthalimide (B116566) ring or via the glutarimide (B196013) nitrogen. researchgate.net
When considering a specific conjugate, such as one involving E3 Ligase Ligand 86 , the selection of the linker attachment point would be guided by structural biology and medicinal chemistry principles. The ideal exit vector would be a solvent-exposed position on the ligand that allows the linker to extend towards the target protein without creating steric clashes, thereby enabling the formation of a stable and productive ternary complex. nih.gov The optimization of this attachment point, in conjunction with linker length and chemistry, is a cornerstone of rational PROTAC design. explorationpub.com
Identification of Solvent-Exposed Exit Vectors
The rational design of a PROTAC, such as one involving E3 Ligase Ligand-linker Conjugate 86, begins with the crucial step of identifying suitable attachment points, or "exit vectors," on both the POI-binding ligand and the E3 ligase ligand. The primary constraint is that the linker attachment must not significantly disrupt the binding affinity of either ligand for its respective protein. nih.gov
Researchers typically employ structural biology techniques, particularly X-ray co-crystal structures of ligands bound to their target proteins, to guide this process. nih.govnih.gov These structures reveal which parts of the ligand are deeply buried in the binding pocket and which are exposed to the solvent. nih.govnih.gov Solvent-exposed regions are ideal candidates for linker attachment, as modification at these sites is less likely to interfere with the key interactions required for high-affinity binding. nih.gov For instance, the development of von Hippel-Lindau (VHL) E3 ligase ligands benefited from co-crystal structures that helped locate solvent-exposed positions suitable for derivatization without compromising affinity. nih.gov Similarly, analysis of the structure of thalidomide (B1683933) bound to its target, Cereblon (CRBN), showed that a portion of the phthalimide ring is solvent-exposed, providing a viable exit vector for PROTAC development. nih.gov
Once potential exit vectors are identified, synthetic chemistry is used to couple a linker to the ligand. The validation of these chosen exit vectors is an empirical process, often involving the synthesis and testing of several PROTACs with different attachment points to determine the optimal conjugation site for forming a stable and productive ternary complex (E3 ligase-PROTAC-POI). nih.gov
Impact of Linker Connection Site on PROTAC Selectivity and Potency
The specific point of attachment of the linker to the E3 ligase ligand and the POI ligand has a profound impact on the biological activity of the resulting PROTAC. nih.gov Altering the connection site can dramatically change the geometry and stability of the ternary complex, which in turn influences degradation potency and selectivity. nih.govnih.gov Even subtle changes in the linker attachment point can switch a PROTAC from a potent degrader to an inactive compound or alter its selectivity profile among closely related proteins. nih.govarxiv.org
Research has shown that PROTACs with identical POI and E3 ligands but different linker attachment points can exhibit substantially different target selectivity. nih.gov A key example is the development of isoform-selective degraders for the p38 mitogen-activated protein kinase (MAPK) family. arxiv.org By varying the linker attachment point on the same parent inhibitor, researchers created distinct PROTACs that could selectively degrade either p38α or p38δ. nih.govarxiv.org This demonstrates that the linker connection site is a critical determinant of the shape of the ternary complex, which dictates which protein isoforms can be productively ubiquitinated.
Furthermore, the linker attachment point on immunomodulatory drug (IMiD)-based CRBN ligands can influence the degradation of off-target neosubstrates, such as the transcription factors IKZF1 and IKZF3. nih.gov Careful selection of the linker connection unit can modulate these effects, allowing for the design of PROTACs that either retain or avoid this secondary activity, depending on the therapeutic goal. nih.gov
The table below summarizes research findings on how linker attachment points affect PROTAC performance.
Table 1: Impact of Linker Connection Site on PROTAC Activity| PROTAC System | Ligands (POI & E3) | Variation in Linker Connection | Observed Impact | Reference |
|---|---|---|---|---|
| p38 MAPK Degraders | p38 inhibitor & VHL ligand | Attachment to different positions on the p38 inhibitor | Achieved selective degradation of p38α or p38δ isoforms. | nih.gov, arxiv.org |
| EGFR/HER2 Degraders | Lapatinib & VHL ligand | Addition of a single ethylene glycol unit (linker extension) | Switched from a dual EGFR and HER2 degrader to a selective EGFR degrader. | nih.gov |
| CDK4/6 Degraders | Palbociclib & CRBN ligand (Pomalidomide vs. Lenalidomide derivatives) | Different linker attachment points on the CRBN ligand | Modulated the degradation of neosubstrate IKZF3. | nih.gov |
| BET Degraders | JQ1 & CRBN ligand | Different linker attachment points on the JQ1 ligand | Altered the specific set of interacting proteins (interactome) recruited by the PROTAC. | researchgate.net |
Advanced Linker Modifications and Bioconjugation Chemistries
The evolution of PROTAC design has moved beyond simple, flexible alkyl and polyethylene glycol (PEG) linkers to more sophisticated and functional linker architectures. nih.gov Advanced linker modifications aim to improve the physicochemical properties of PROTACs, such as solubility and cell permeability, and to impart conformational rigidity. Rigid linkers, incorporating motifs like piperazine, piperidine, or alkynes, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby enhancing potency and selectivity. nih.gov
Modern bioconjugation chemistries have become instrumental in the synthesis and optimization of PROTACs like this compound. symeres.com "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile reaction used to rapidly generate libraries of PROTACs. nih.gov This approach involves synthesizing two sets of precursors: one containing the POI ligand attached to a linker with an azide (B81097) group, and the other containing the E3 ligase ligand attached to a linker with an alkyne group (or vice versa). medchemexpress.com These precursors can then be "clicked" together in various combinations to systematically explore the effects of different linkers, ligands, and attachment points. nih.gov
Other advanced strategies include:
Photo-switchable linkers: These linkers contain photosensitive groups that can change conformation upon exposure to a specific wavelength of light, allowing for spatial and temporal control over protein degradation.
Cleavable linkers: In certain applications, such as antibody-drug conjugates (ADCs) or targeted drug delivery, linkers are designed to be stable in circulation and cleaved only upon reaching the target tissue or cell, often in response to specific enzymes or changes in pH. symeres.comunimi.it
Bioorthogonal Chemistries: Techniques like the strain-promoted alkyne-azide cycloaddition (SPAAC) allow for the conjugation of molecules in complex biological environments without interfering with native biochemical processes, opening possibilities for in-cell synthesis of PROTACs. medchemexpress.com
These advanced linker technologies and bioconjugation methods provide a powerful toolkit for medicinal chemists to fine-tune the properties of PROTACs, accelerating the discovery of novel degraders with enhanced therapeutic potential. nih.govamericanpharmaceuticalreview.com
Synthetic Methodologies and Conjugation Strategies for E3 Ligase Ligand Linker Conjugate 86
General Considerations for Bifunctional Molecule Synthesis
Key considerations in the synthesis of these molecules include:
Synthetic Strategy : PROTACs are typically assembled using either a convergent or a sequential approach. musechem.com In a convergent synthesis, the POI ligand and the E3 ligase ligand are functionalized with complementary halves of the linker and then joined in a final step. In a sequential (or linear) strategy, the full linker is first attached to one of the ligands—either the POI binder or the E3 ligase ligand—before the final coupling to the second ligand. musechem.com The choice of strategy often depends on the complexity of the ligands and the availability of starting materials. musechem.com
Linker Design : The length, rigidity, and composition of the linker are critical determinants of a PROTAC's biological activity. musechem.com Linkers commonly consist of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures like piperazines or alkynes to optimize the spatial orientation of the two ligands for effective ternary complex formation. nih.govmusechem.com
Physicochemical Properties : Due to their high molecular weight, PROTACs often fall into the "beyond Rule of 5" chemical space, which can lead to challenges with solubility and cell permeability. acs.orgnih.gov Synthetic strategies must consider how to manage these properties, for instance, by incorporating features that allow for intramolecular hydrogen bonding to shield polar surfaces. nih.gov
Specific Synthetic Routes to E3 Ligase Ligand-Linker Conjugates
The creation of an E3 ligase ligand-linker conjugate is a pivotal step in PROTAC synthesis. For VHL, the synthesis typically begins with a known VHL ligand, such as derivatives of (2S,4R)-1-acetyl-4-hydroxy-N-(4-hydroxyphenethyl)pyrrolidine-2-carboxamide, which is then functionalized with a linker at a specific, solvent-exposed position. nih.govresearchgate.netresearchgate.net
Amidation-Based Conjugation Approaches
Amide bond formation is one of the most robust and frequently employed reactions in the synthesis of PROTACs and their intermediates. musechem.com This is due to the high efficiency and functional group tolerance of modern coupling reagents. musechem.com For VHL-based conjugates, the terminal amine of the VHL ligand is a common site for linker attachment via amidation. musechem.comresearchgate.net
Standard amide coupling conditions are utilized, often involving a carboxylic acid-functionalized linker and a peptide coupling reagent. musechem.com
Table 1: Common Reagents for Amidation-Based Conjugation
| Reagent Class | Examples | Role |
|---|---|---|
| Coupling Reagents | HATU, HBTU, T3P | Activate the carboxylic acid for reaction with the amine. |
| Base | DIPEA, Triethylamine | Scavenge the acid produced during the reaction. |
| Solvent | DMF, DCM | Provide a suitable reaction medium. |
Data derived from multiple sources. musechem.comacs.org
The reaction involves activating the carboxylic acid group on the linker, which then reacts with the primary or secondary amine on the VHL ligand to form a stable amide bond. musechem.com This method is highly modular, allowing for the straightforward synthesis of libraries of conjugates with varying linker lengths and compositions. nih.gov
Ether Linkage Formation and Other Functional Group Modifications
Besides amidation, ether linkages are also prevalent in VHL-based PROTACs. nih.govmusechem.com A common strategy involves the alkylation of a phenolic hydroxyl group on the VHL ligand. nih.gov This approach typically uses a linker equipped with a good leaving group, such as a bromide or mesylate, which reacts with the phenol (B47542) under basic conditions (e.g., using K₂CO₃ or Cs₂CO₃) in an SN2 reaction. nih.gov This method has been successfully used to attach linkers to the hydroxyphenyl moiety of the VHL ligand. nih.gov
Other functional group modifications used for conjugation include:
Thioether formation : This involves reacting a thiol-containing moiety on the VHL ligand with an alkyl halide on the linker. musechem.comresearchgate.net
Reductive amination : An aldehyde or ketone on the linker can be reacted with an amine on the VHL ligand to form an imine, which is then reduced to a secondary amine. musechem.com
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction used to connect azide- and alkyne-functionalized VHL ligands and linkers. musechem.commedchemexpress.com
Efficiency and Scalability of Synthetic Pathways
The empirical nature of PROTAC design often necessitates the synthesis of large libraries of compounds to identify optimal linkers and attachment points. nih.gov This has driven the development of high-throughput and efficient synthetic methodologies. chemrxiv.orgresearchgate.net
Miniaturization and Parallel Synthesis : Synthesizing PROTAC libraries on a nanomole scale in multi-well plates allows for the rapid generation of hundreds of compounds for screening. chemrxiv.org These "direct-to-biology" approaches often bypass traditional purification, with crude reaction mixtures being directly assayed. chemrxiv.org
One-Pot Reactions : Methodologies that combine multiple synthetic steps into a single reaction vessel, such as a sequential cross-coupling and amide formation, significantly streamline the synthesis of PROTACs and their intermediates, saving time and resources. chemrxiv.orgresearchgate.net
Scalability : For preclinical and clinical development, synthetic routes must be scalable. Routes relying on robust and well-understood reactions like amidation and Suzuki coupling are often preferred. rsc.org Recent reports have detailed the large-scale, chromatography-free synthesis of VHL ligands, which is crucial for the production of VHL-based PROTACs. rsc.org
Regioselective Functionalization of E3 Ligase Ligand for Linker Attachment
The point of linker attachment on the E3 ligase ligand is a critical parameter that dictates the geometry of the ternary complex. musechem.com For VHL ligands, crystal structures have revealed several solvent-exposed sites that can be functionalized without significantly impairing binding to the VHL protein. nih.govresearchgate.net The regioselective introduction of a linker at these sites is key to a successful PROTAC design.
Table 2: Common Linker Attachment Points on VHL Ligands
| Attachment Site | Description | Common Chemistry |
|---|---|---|
| Terminal Amide | The N-terminal amide group of the hydroxyproline (B1673980) core. researchgate.netnih.gov | Amide bond formation. |
| Phenolic Moiety | The hydroxyl group on the phenyl ring. nih.govresearchgate.net | Ether bond formation (alkylation). |
| Benzylic Position | The methylene (B1212753) group adjacent to the phenyl ring. nih.govresearchgate.net | Requires early introduction of linker functionality during VHL ligand synthesis. |
| Thioether Exit Vector | Modification of the tert-leucine group to introduce a thiol for linker attachment. researchgate.netresearchgate.net | Thioether formation. |
Data derived from multiple sources. nih.govresearchgate.netresearchgate.netnih.gov
The choice of attachment point is often guided by structural biology data and molecular modeling to predict favorable interactions in the ternary complex. musechem.com
Ternary Complex Formation and Stabilization in E3 Ligase Ligand Linker Conjugate 86 Mediated Degradation
Intermolecular Protein-Protein Interactions (PPIs) within the Ternary Complex
Direct Interactions between E3 Ligase and Target Protein
Information regarding direct protein-protein interactions (PPIs) mediated by a specific, unidentifiable compound is not available. The formation of a ternary complex can be influenced by cooperative interactions between the E3 ligase and the target protein, which are induced by the binding of the PROTAC molecule. acs.org The specific geometry and chemical properties of the PROTAC, including the E3 ligase ligand-linker conjugate portion, are critical in determining the nature and extent of these interactions. Without data on "E3 Ligase Ligand-linker Conjugate 86," no specific interactions can be described.
Role of the Linker and this compound in Facilitating Favorable PPIs
The linker component of a PROTAC is not merely a spacer but an active contributor to the stability of the ternary complex. researchgate.net The length, rigidity, and chemical composition of the linker influence the relative orientation of the E3 ligase and the target protein, thereby affecting the formation of favorable PPIs. nih.gov Different linkers, such as polyethylene (B3416737) glycol (PEG) chains or alkyl chains, can be incorporated into E3 ligase ligand-linker conjugates to optimize degradation efficiency. medchemexpress.com However, without any information on the specific linker chemistry of "this compound," its role in facilitating PPIs cannot be detailed.
Table of Compounds Mentioned
Since no specific compounds related to "this compound" could be identified, a table of compounds cannot be generated.
Mechanistic Elucidation of E3 Ligase Ligand Linker Conjugate 86 Induced Protein Degradation
Ubiquitin Transfer Cascade and Polyubiquitination Event
The degradation process initiated by E3 Ligase Ligand-linker Conjugate 86 leverages the sequential, multi-enzyme ubiquitination cascade. nih.govfrontiersin.org This process acts to tag the target protein with ubiquitin, a small 76-amino acid regulatory protein, marking it for destruction. researchgate.net The cascade proceeds through three principal steps:
Ubiquitin Activation (E1): The process begins with the ubiquitin-activating enzyme (E1) binding to a ubiquitin molecule. This step is ATP-dependent and results in the formation of a high-energy thioester bond between a cysteine residue on the E1 enzyme and the C-terminus of ubiquitin. nih.govnih.gov
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred from the E1 enzyme to a ubiquitin-conjugating enzyme (E2), again via a thioester linkage in a transthioesterification reaction. nih.gov
Ubiquitin Ligation (E3): This is the critical step where this compound exerts its effect. The conjugate facilitates the formation of a ternary complex, bringing the POI into close proximity with an E3 ubiquitin ligase. researchgate.net The E3 ligase then mediates the final transfer of ubiquitin from the charged E2 enzyme to a specific lysine (B10760008) residue on the surface of the POI, forming an isopeptide bond. nih.gov
This cycle repeats, adding successive ubiquitin molecules to the previously attached one, forming a polyubiquitin (B1169507) chain. Chains linked through the lysine-48 (K48) position of ubiquitin are the canonical signal for proteasomal degradation. mdpi.com The formation of a polyubiquitin chain of at least four ubiquitin moieties is typically required to flag the protein for efficient recognition and degradation by the proteasome. researchgate.net
E2 Enzyme Recruitment and its Role in this compound-Mediated Ubiquitination
The E3 ligase, recruited by this compound, functions as a scaffold, orienting the ubiquitin-charged E2 enzyme and the POI to facilitate the efficient transfer of ubiquitin. nih.gov The E3 ligase itself does not typically possess catalytic activity for ubiquitination but rather positions the E2 enzyme correctly relative to the substrate. The specific E3 ligase recruited determines which of the approximately 40 human E2 enzymes is brought to the ternary complex.
The induced proximity within the POI-Conjugate 86-E3 ligase complex is paramount. It effectively increases the local concentration of the reactants—the ubiquitin-loaded E2 and the lysine residues on the POI—dramatically enhancing the probability and rate of the ubiquitination reaction. While most PROTACs function by recruiting an E3 ligase, recent research has demonstrated that it is also possible to directly recruit core components of the UPS, such as E2 conjugating enzymes, to mediate protein degradation. nih.govacs.orgnovartis.combiorxiv.org This highlights the modularity of the system and the central role of induced proximity in its function.
Recognition and Processing of Ubiquitinated Substrates by the 26S Proteasome
Once the POI is tagged with a polyubiquitin chain (primarily K48-linked), it is recognized as a substrate for the 26S proteasome, the cell's primary non-lysosomal protease complex. mdpi.comrsc.org The degradation process at the proteasome involves several distinct steps:
Recognition: The polyubiquitinated POI is recognized and bound by ubiquitin receptors located in the 19S regulatory particle of the 26S proteasome. mdpi.comnih.gov
Deubiquitination and Unfolding: Upon binding, the polyubiquitin chain is typically removed by deubiquitinating enzymes (DUBs) associated with the 19S particle, allowing the ubiquitin monomers to be recycled. nih.gov The POI is then unfolded in an ATP-dependent process.
Translocation and Degradation: The unfolded polypeptide chain is translocated into the central chamber of the 20S core particle, which contains the proteolytically active sites. mdpi.com Here, the protein is cleaved into small peptides, typically 7-9 amino acids in length.
Peptide Release: These small peptides are then released back into the cytosol, where they are further broken down into individual amino acids, which can be reused for new protein synthesis.
This entire process ensures the specific and complete elimination of the target protein from the cellular environment.
Catalytic Nature of PROTAC-Mediated Degradation vs. Stoichiometric Inhibition
A key distinction between degradation mediated by this compound and traditional enzyme inhibition is its catalytic mode of action. nih.gov Traditional inhibitors function via an occupancy-driven model, where one inhibitor molecule binds and blocks the function of one target protein molecule. To be effective, the inhibitor must be maintained at a concentration sufficient to occupy a significant fraction of the target protein population.
In contrast, this compound acts as a facilitator rather than an inhibitor. Its mechanism is event-driven. After inducing the formation of the ternary complex and subsequent ubiquitination of the POI, the conjugate can dissociate and is not consumed in the reaction. rsc.orgportlandpress.com The released molecule is then free to bind to another POI and E3 ligase, initiating another cycle of degradation. researchgate.netmdpi.com
This catalytic turnover means that a single molecule of this compound can induce the degradation of multiple POI molecules. nih.gov Consequently, potent biological effects can be achieved at sub-stoichiometric concentrations, often far below the binding affinity (KD) of the conjugate for its target protein. portlandpress.com This catalytic nature can lead to a more profound and sustained downstream biological response compared to simple inhibition. youtube.com
Kinetic and Thermodynamic Parameters Governing Degradation Efficiency
The efficiency of protein degradation induced by this compound is not solely dependent on its binary binding affinity to the POI or the E3 ligase. Instead, it is governed by a complex interplay of kinetic and thermodynamic parameters related to the formation and stability of the key ternary complex. nih.govnih.gov
Key Parameters:
Binary Binding Affinities (KD): The dissociation constants for the conjugate binding to the POI and to the E3 ligase independently. While important, very high affinity is not always correlated with better degradation. nih.gov
Cooperativity (α): This parameter describes how the binding of the first protein (e.g., E3 ligase) to the conjugate influences the binding of the second protein (POI).
α > 1: Positive cooperativity; the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
α < 1: Negative cooperativity; the formation of the binary complex hinders the binding of the second protein.
α = 1: Non-cooperative binding. Positive cooperativity is often a feature of highly efficient degraders. nih.gov
The following tables present hypothetical, yet representative, biophysical data for this compound interacting with a target protein (POI-X) and the von Hippel-Lindau (VHL) E3 ligase.
| Interaction | Technique | Dissociation Constant (KD) [nM] |
|---|---|---|
| Conjugate 86 : POI-X | Isothermal Titration Calorimetry (ITC) | 120 |
| Conjugate 86 : VHL E3 Ligase | Surface Plasmon Resonance (SPR) | 85 |
| Parameter | Value | Description |
|---|---|---|
| Ternary KD [nM] | 15 | Overall dissociation constant of the ternary complex. |
| Association Rate (kon) [M-1s-1] | 2.5 x 105 | Rate of ternary complex formation. |
| Dissociation Rate (koff) [s-1] | 3.75 x 10-3 | Rate of ternary complex dissociation. A lower value indicates greater stability. |
| Complex Half-life (t1/2) [s] | 185 | Time for 50% of the complex to dissociate (ln(2)/koff). |
| Cooperativity (α) | 5.7 | Indicates positive cooperativity in complex formation. |
These parameters collectively determine the concentration and lifetime of the productive ternary complex inside the cell, which in turn dictates the rate and extent of POI ubiquitination and subsequent degradation. biorxiv.orgresearchgate.net
Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies of E3 Ligase Ligand Linker Conjugate 86 Derived Protacs
Influence of E3 Ligase Ligand Modifications on PROTAC Degradation Potency and Selectivity
The E3 ligase ligand is a critical component of a PROTAC, as it dictates which of the over 600 E3 ligases in the human genome is hijacked to induce degradation of the target protein. Modifications to this ligand can significantly impact the degradation potency and selectivity of the resulting PROTAC.
Key modifications often focus on improving the binding affinity and selectivity for a specific E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), which are the most commonly used E3 ligases in PROTAC design. For instance, structure-guided design has led to the development of VHL ligands with nanomolar binding affinities, which generally translate to more potent PROTACs.
Furthermore, the choice of E3 ligase ligand can influence the substrate scope of the PROTAC. Different E3 ligases have distinct cellular expression patterns and substrate specificities. Consequently, conjugating the same target protein binder to ligands for different E3 ligases can result in PROTACs with varying degradation profiles and cellular activities. For example, a study on androgen receptor (AR) degraders found that replacing a VHL ligand with a CRBN ligand in a PROTAC could alter its degradation efficacy. frontiersin.org
Systematic Linker Modifications and their Impact on Degradation Profile
The linker component of a PROTAC, which connects the E3 ligase ligand to the target protein binder, plays a pivotal role in determining the efficacy and selectivity of the degrader. Systematic modifications of the linker's length, composition, and attachment points are crucial for optimizing the degradation profile. nih.govwindows.net
The length of the linker is a critical parameter, as it dictates the distance and orientation between the E3 ligase and the target protein within the ternary complex. researchgate.net A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. Studies have shown that there is often an optimal linker length for a given target and E3 ligase pair. researchgate.net For example, in the development of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom chain length was found to be optimal. researchgate.net
The composition of the linker also significantly influences the PROTAC's properties. Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination of both. The inclusion of more rigid or flexible elements within the linker can affect the conformational freedom of the PROTAC and the stability of the ternary complex. Moreover, the linker's composition impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability. arxiv.org For instance, replacing an alkyl linker with a PEG-based linker can improve the water solubility of a PROTAC.
The attachment point of the linker to both the E3 ligase ligand and the target protein binder is another critical determinant of PROTAC activity. Different attachment points can lead to distinct spatial arrangements of the E3 ligase and the target protein, thereby influencing the efficiency of ubiquitination and subsequent degradation.
| PROTAC Component | Modification | Impact on Degradation Profile | Reference |
| Linker | Length | Optimal length is crucial for productive ternary complex formation. | researchgate.net |
| Composition | Affects solubility, permeability, and conformational flexibility. | arxiv.org | |
| Attachment Point | Influences the geometry of the ternary complex and ubiquitination efficiency. | explorationpub.com |
Rational Design Approaches for Optimizing E3 Ligase Ligand-Linker Conjugates
The optimization of E3 ligase ligand-linker conjugates is increasingly guided by rational design approaches to enhance their performance in PROTACs. explorationpub.com
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Integration
SBDD and FBDD are powerful strategies for the discovery and optimization of novel E3 ligase ligands. nih.gov By leveraging the crystal structures of E3 ligases, researchers can design small molecule fragments that bind to specific pockets on the ligase. These fragments can then be elaborated and optimized to generate potent and selective ligands. This approach was successfully used in the development of non-peptidic VHL ligands. nih.gov
Computational modeling and structural biology techniques are also employed to understand the interactions within the ternary complex (E3 ligase-PROTAC-target protein). This knowledge allows for the rational design of linkers that promote favorable protein-protein interactions and optimal orientation for ubiquitination.
Design Considerations for Enhanced Cellular Activity
Cell Permeability: PROTACs are large molecules, and achieving good cell permeability can be challenging. Design strategies include minimizing molecular weight, reducing the number of rotatable bonds, and masking polar groups.
Solubility: Poor aqueous solubility can limit the efficacy of a PROTAC. Linker modifications and the incorporation of polar functional groups can enhance solubility.
Metabolic Stability: PROTACs need to be sufficiently stable in the cellular environment to exert their effect. The linker and the E3 ligase ligand can be modified to block sites of metabolic degradation.
Selectivity Profiling of PROTACs Containing E3 Ligase Ligand-Linker Conjugates
A key advantage of PROTACs is their potential for high selectivity. The selectivity of a PROTAC is determined by both the target protein binder and the E3 ligase ligand, as well as the linker that connects them.
Advanced Research Methodologies for E3 Ligase Ligand Linker Conjugates
High-Throughput Screening and Library Design for Novel E3 Ligase Ligands and Conjugates
The discovery of novel and effective E3 ligase ligands is fundamental to expanding the scope of targeted protein degradation. High-throughput screening (HTS) is a cornerstone of this effort, allowing for the rapid evaluation of large compound libraries to identify new binders for E3 ligases like VHL. asco.orgnih.gov
Library Design: The process begins with the rational design of compound libraries. These can range from diverse, general collections to more focused libraries designed around known E3 ligase ligand scaffolds. For VHL, libraries are often based on the well-characterized hydroxyproline (B1673980) (Hyp) core that mimics the binding of VHL's native substrate, hypoxia-inducible factor 1α (HIF-1α). nih.gov Libraries of E3-linker conjugates can also be created, offering pre-functionalized building blocks for the rapid synthesis of PROTACs. bohrium.commedchemexpress.com These libraries incorporate various linkers (e.g., PEG, alkyl chains) attached to the E3 ligand at different exit vectors to explore a wide chemical space. bohrium.commusechem.com
Screening Assays: Various biophysical and biochemical assays are adapted for HTS to detect the binding of library compounds to the target E3 ligase. Techniques such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy-transfer (TR-FRET) are popular choices due to their sensitivity and suitability for automation. rsc.org For example, a cell-based HTS was developed to screen for compounds that stabilize mutated VHL protein, demonstrating the utility of HTS in finding molecules that modulate E3 ligase homeostasis. asco.org Fragment-based screening has also been employed to identify new binding pockets on the VHL protein surface, offering alternative sites for ligand development beyond the canonical HIF-1α binding site. nih.govacs.org
Table 1: Example HTS Campaign for VHL Ligands
| Library Type | Number of Compounds | Screening Method | Primary Hit Rate (%) | Confirmed Hits |
|---|---|---|---|---|
| Diverse Small Molecules | 250,000 | TR-FRET | 0.5 | 1,250 |
| Fragment Library | 2,000 | NMR Spectroscopy | 11.8 | 236 |
| Focused VHL Scaffolds | 5,000 | Fluorescence Polarization | 3.2 | 160 |
Genetic Code Expansion and E3-Ligand Free (ELF) Degrader Approaches for E3 Ligase Interrogation
Genetic code expansion (GCE) provides a powerful tool for studying E3 ligases with high precision within a cellular context. ethz.chnih.gov This technique allows for the site-specific incorporation of non-canonical amino acids (ncAAs) with unique chemical functionalities into a protein of interest. nih.govfrontiersin.org For E3 ligase research, GCE can be used to install photo-crosslinkers to map binding interfaces or to place bioorthogonal handles for attaching probes or linker moieties directly onto the E3 ligase protein. ethz.ch This enables detailed investigation of structure-function relationships and the interrogation of E3 ligase biology in its native environment.
An innovative application stemming from this is the E3-Ligand Free (ELF) degrader approach. This strategy circumvents the need for a traditional small-molecule E3 ligase ligand. Instead, GCE is used to install a "clickable" ncAA onto the surface of a specific E3 ligase within a cell. A degrader molecule, composed of a target protein binder and a linker equipped with a complementary bioorthogonal reaction group, is then introduced. The subsequent intracellular "click" reaction covalently attaches the degrader to the E3 ligase, effectively creating a functional PROTAC in situ. This method allows researchers to assess the capability of virtually any surface-exposed site on an E3 ligase to support target protein degradation.
Computational Chemistry and Molecular Modeling for Conjugate Design and Optimization
Computational methods are indispensable for the rational design and optimization of E3 ligase ligand-linker conjugates, saving significant time and resources compared to purely empirical approaches. nih.govnih.gov These in silico tools help predict how a conjugate will mediate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.
Molecular docking is used to predict the binding mode of a PROTAC within the binding pockets of both the target protein and the E3 ligase. For VHL-based conjugates, docking protocols can assess how the ligand fits into the HIF-1α binding site and how the linker projects away from it. researchgate.net More advanced approaches involve protein-protein docking to model the interaction between the E3 ligase and the target protein, guided by the constraints imposed by the PROTAC linker. acs.org
Molecular dynamics (MD) simulations provide a deeper, dynamic understanding of the ternary complex. nih.govnih.gov By simulating the motions of the atoms over time, MD can:
Assess the stability of the ternary complex.
Identify key protein-protein and protein-linker interactions. researchgate.net
Reveal the conformational flexibility of the linker and the proteins.
Help rationalize the success or failure of a particular PROTAC design. nih.gov
For instance, MD simulations have been used to study the complex formed between VHL, a PROTAC, and a target kinase, confirming the stability of the computationally generated complex and highlighting the importance of dynamic studies for understanding structure-function relationships. nih.gov
Table 2: Key Parameters in Molecular Dynamics Simulations of Ternary Complexes
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | Set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM |
| Water Model | Specifies the model used for solvent molecules. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | 100-500 nanoseconds |
| Ensemble | Statistical mechanics ensemble (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Analysis Metrics | Calculations performed on the trajectory. | RMSD, RMSF, Hydrogen Bonds |
The linker is not merely a passive spacer; its length, composition, and rigidity are critical determinants of PROTAC efficacy. bohrium.com Computational modeling is crucial for predicting how a linker will behave. nih.govnih.gov Algorithms can generate thousands of low-energy conformations for a given linker to determine if it can effectively bridge the target protein and the E3 ligase without introducing steric strain. nih.gov
Biophysical Characterization Techniques for Conjugate-Protein Interactions
Biophysical techniques are essential for validating computational models and quantifying the interactions between the E3 ligase ligand-linker conjugate, the E3 ligase itself, and the fully formed ternary complex. These methods provide critical data on binding affinities, kinetics, and cooperativity.
TR-FRET is a robust, homogeneous assay format widely used for characterizing PROTAC-induced ternary complexes. nih.govtandfonline.com The principle involves labeling the E3 ligase (e.g., VHL) and the target protein with a donor and an acceptor fluorophore, respectively. bpsbioscience.com When the PROTAC brings the two proteins into close proximity, energy transfer occurs from the donor to the acceptor, generating a measurable signal. tandfonline.comnih.gov
The key advantages of TR-FRET include its high sensitivity and low background, achieved by using long-lifetime lanthanide donors and a time-gated detection window. nih.gov The assay can be used to:
Confirm the formation of the ternary complex.
Determine the potency of a PROTAC in inducing complex formation (TC50 value).
Measure the stability of the ternary complex.
Screen compound libraries for molecules that either promote or disrupt complex formation. tandfonline.comnih.gov
The resulting data often produces a characteristic "hook" or bell-shaped curve, where the signal first increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes that prevent bridging. nih.gov The shape and peak of this curve provide valuable information about the cooperativity and stability of the ternary complex. tandfonline.com
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
In the development of targeted protein degradation platforms, a precise understanding of the molecular interactions between an E3 ligase ligand-linker conjugate and its corresponding E3 ligase is paramount. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable for elucidating the binding kinetics and thermodynamics that govern this initial, critical step in the formation of a productive ternary complex. nih.govnih.gov For the purposes of this discussion, we will consider the hypothetical molecule, E3 Ligase Ligand-linker Conjugate 86, which incorporates a von Hippel-Lindau (VHL) E3 ligase ligand.
Surface Plasmon Resonance is a real-time, label-free optical technique used to measure the binding kinetics of molecular interactions. springernature.com In a typical assay to characterize this compound, the VHL protein complex (often a construct including Elongin B and Elongin C, termed VCB) is immobilized on a sensor chip. acs.orgpeakproteins.com A solution containing the conjugate is then flowed over the chip surface. The binding of the conjugate to the immobilized VHL complex causes a change in the refractive index at the sensor surface, which is detected as a response signal. springernature.com This allows for the direct measurement of the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated from the ratio of these two rates (kd/ka). acs.org
Isothermal Titration Calorimetry, on the other hand, directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. springernature.comnih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the VHL protein. pubcompare.ai The instrument measures the heat released or absorbed during the binding event. iitkgp.ac.in This allows for the direct determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). springernature.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the binding event. springernature.com
The data gathered from these methodologies are crucial for the rational design and optimization of E3 ligase ligand-linker conjugates. For instance, a fast association rate and a slow dissociation rate, resulting in a low KD value, are often desirable for potent and durable engagement of the E3 ligase within the cell. The thermodynamic parameters can guide chemical modifications to the conjugate to improve binding affinity and specificity. For example, a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions are at play. nih.gov
Below are representative data tables for the binding of this compound to the VHL protein complex, as determined by SPR and ITC.
Table 1: Kinetic and Thermodynamic Parameters for the Interaction of this compound with VHL
| Parameter | Value |
|---|---|
| Association Rate (ka) (M-1s-1) | 1.5 x 105 |
| Dissociation Rate (kd) (s-1) | 9.0 x 10-4 |
| Equilibrium Dissociation Constant (KD) (nM) | 6.0 |
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Affinity (KD) (nM) | 7.2 |
| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |
| Entropy Change (-TΔS) (kcal/mol) | -2.7 |
| Gibbs Free Energy (ΔG) (kcal/mol) | -11.2 |
Quantitative Proteomics for Comprehensive Degradation Profiling
Following the biophysical characterization of the conjugate-E3 ligase interaction, the next critical step is to assess the functional outcome of incorporating the this compound into a Proteolysis-Targeting Chimera (PROTAC). The primary goal of a PROTAC is to induce the degradation of a specific target protein. Quantitative proteomics, particularly using mass spectrometry-based approaches, has become the gold standard for comprehensively and unbiasedly profiling these degradation events on a proteome-wide scale. youtube.com
To evaluate a PROTAC containing this compound, a cellular model expressing the target protein of interest (e.g., Bromodomain-containing protein 4, BRD4) is treated with the PROTAC. After a defined period, the cells are lysed, and the proteome is extracted. The proteins are then digested into peptides, which are subsequently analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the abundance of thousands of proteins between the PROTAC-treated and control (e.g., vehicle-treated) cells, a comprehensive degradation profile can be generated. nih.gov
This methodology allows for the precise quantification of the extent of degradation of the intended target protein. Furthermore, it provides a global view of the PROTAC's selectivity. Off-target degradation of other proteins can be identified and quantified, which is crucial for understanding potential liabilities of the molecule. This unbiased approach can reveal unexpected biological effects and help in the optimization of the linker and target-binding ligand to enhance selectivity. nih.gov
For a PROTAC utilizing this compound to degrade BRD4, quantitative proteomics would be expected to show a significant decrease in the abundance of BRD4. The data would also be scrutinized for any significant changes in the levels of other proteins, which could indicate off-target effects. The results are often visualized using a volcano plot, which highlights proteins with statistically significant changes in abundance.
The table below presents hypothetical quantitative proteomics data, illustrating the degradation profile in a cancer cell line after treatment with a BRD4-targeting PROTAC that incorporates this compound.
Table 2: Quantitative Proteomic Analysis of Protein Abundance Changes
| Protein | Fold Change vs. Control | p-value | Description |
|---|---|---|---|
| BRD4 | -16.7 | <0.001 | Target Protein |
| BRD2 | -2.1 | 0.045 | Off-Target (Related Family Member) |
| BRD3 | -1.8 | 0.052 | Off-Target (Related Family Member) |
| ACTB | -1.05 | 0.89 | Housekeeping Protein (Control) |
| GAPDH | -1.02 | 0.91 | Housekeeping Protein (Control) |
Future Perspectives and Emerging Research Directions for E3 Ligase Ligand Linker Conjugate 86 Research
Expanding the Repertoire of E3 Ligases for Novel Conjugate Development
A significant limitation in the current landscape of TPD is the reliance on a very small fraction of the available E3 ligases. The human genome encodes over 600 E3 ligases, yet the vast majority of degraders in development, including those in clinical trials, utilize ligands for only a handful, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govresearchgate.netresearchgate.net This dependency restricts the scope and potential of TPD.
Future research is intensely focused on expanding the E3 ligase toolbox. marinbio.comresearchgate.net The rationale for this expansion is multifaceted. Different E3 ligases have distinct expression patterns across various tissues and cell types. tandfonline.com Developing conjugates that recruit tissue-specific E3 ligases could lead to more precise therapies with fewer off-target effects. researchgate.net Furthermore, some cancer cells can develop resistance to CRBN- or VHL-based degraders by downregulating these ligases. Having a diverse arsenal (B13267) of E3 ligase recruiters would provide alternative therapeutic strategies to overcome such resistance. researchgate.net
Systematic approaches are being employed to identify and validate new E3 ligases suitable for TPD. These methods include comprehensive analyses of E3 ligase expression patterns, chemical ligandability, and protein-protein interaction networks to uncover promising candidates. tandfonline.comresearchgate.net The discovery of ligands for these novel E3 ligases, such as FBXO22 and others, is a critical step in unlocking their therapeutic potential and broadening the applicability of targeted protein degradation. marinbio.com
Innovation in Linker Chemistries and Architectures for Enhanced Functionality
The linker component of a degrader, which connects the target-binding and E3-recruiting ligands, is far from being a passive spacer. It plays a critical role in the efficacy of the conjugate by influencing the formation, stability, and geometry of the ternary complex (POI-conjugate-E3 ligase). nih.gov The length, composition, rigidity, and attachment points of the linker can dramatically impact a degrader's potency and selectivity. explorationpub.comnih.gov
Innovations in linker chemistry are therefore a major focus of research. Scientists are moving beyond simple polyethylene (B3416737) glycol (PEG) or alkyl chains to develop more sophisticated linker architectures. researchgate.net Strategies include:
Controlling Rigidity: Incorporating rigid or flexible elements to optimize the spatial orientation between the target and the E3 ligase. explorationpub.com
Photo-switchable Linkers: Designing linkers that can change conformation upon light stimulation, allowing for spatiotemporal control of protein degradation.
Macrocyclization: Developing macrocyclic degraders where the linker cyclizes back onto one of the ligands. This can pre-organize the molecule into a bioactive conformation, potentially increasing potency and cell permeability. nih.gov
Click Chemistry Approaches: Utilizing "click chemistry" to rapidly synthesize and screen libraries of degraders with diverse linkers, accelerating the optimization process. nih.gov
These advancements aim to transform linker design from a trial-and-error process into a more rational approach, enabling the creation of conjugates with superior stability, bioavailability, and degradation efficiency. explorationpub.comnih.gov
Rational Design of Multi-Functional and Targeted Degraders
The modular nature of E3 ligase ligand-linker conjugates allows for their rational design and systematic optimization. nih.govescholarship.org A key future direction is the development of multi-functional degraders that can perform more complex therapeutic tasks. This includes the design of conjugates that can simultaneously degrade multiple disease-causing proteins. Such dual-target degraders could be particularly effective in complex diseases like cancer, where multiple pathways are often dysregulated.
Another aspect of rational design involves engineering conjugates with improved drug-like properties. A major challenge for these relatively large molecules is achieving good oral bioavailability. marinbio.com Researchers are establishing design principles and computational models to predict and optimize pharmacokinetic properties, moving the field closer to orally administered degrader therapies. marinbio.com
Furthermore, rational design principles are being applied to create covalent and molecular glue-type degraders. biorxiv.orgnih.gov Unlike traditional heterobifunctional molecules, molecular glues are smaller molecules that induce proximity by binding to pockets on the E3 ligase or target, effectively "gluing" them together. researchgate.netbiorxiv.org Developing rational design strategies for these glues could lead to a new class of degraders with distinct therapeutic profiles. nih.gov
Addressing Current Challenges in Targeted Protein Degradation Research
Despite its immense promise, the field of targeted protein degradation faces several significant challenges that future research must address. researchgate.netedifydigitalmedia.com A primary hurdle is the empirical nature of degrader development. pharmafeatures.com The precise rules governing the formation of a productive ternary complex are not fully understood, making the design of an effective degrader for a new target a complex and often unpredictable process. nih.gov
Other key challenges include:
The Hook Effect: At high concentrations, many degraders show reduced efficacy because the formation of binary complexes (conjugate-POI or conjugate-E3) dominates over the formation of the productive ternary complex. escholarship.org
Pharmacokinetics and Delivery: The high molecular weight and complex structures of these conjugates often lead to poor cell permeability, low solubility, and limited oral bioavailability. researchgate.net
Off-Target Effects: Ensuring that the degrader selectively eliminates the intended target without causing the degradation of other essential proteins is crucial for safety. researchgate.net
Expanding the "Degradable" Proteome: While TPD can target proteins previously considered "undruggable," there are still limitations. Expanding the technology to effectively target a wider range of proteins, including those outside the cytoplasm like transmembrane and secreted proteins, is an ongoing effort. pharmafeatures.comnih.gov
Overcoming these obstacles will require a deeper biological understanding of the ubiquitin-proteasome system, improved predictive models, and innovative chemical strategies. njbio.comedifydigitalmedia.com
Integration of Artificial Intelligence and Machine Learning in Conjugate Design and Optimization
The complexity of designing effective E3 ligase ligand-linker conjugates makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools have the potential to dramatically accelerate the discovery and optimization of novel degraders. researchgate.netrsc.org
AI and ML are being applied in several ways:
Predictive Modeling: ML models are being trained to predict the stability of the ternary complex, a key determinant of a degrader's efficacy. researchgate.net This allows researchers to computationally screen virtual libraries of compounds before committing to chemical synthesis.
De Novo Design: Generative AI models can design entirely new molecules, including linkers and even novel ligands, that are optimized for desired properties like binding affinity and degradation potential. researchgate.netarxiv.org
Property Prediction: AI algorithms can predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential degraders, helping to prioritize compounds with better drug-like characteristics early in the design process. kantify.com
By integrating AI/ML into the design-synthesize-test cycle, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with developing new targeted protein degraders. nih.govrsc.org This synergy between computational and experimental approaches is expected to be a major driver of innovation in the field.
Q & A
Basic Research Questions
Q. What are the critical design parameters for synthesizing E3 Ligase Ligand-Linker Conjugate 86 to ensure target specificity in PROTAC applications?
- Answer : Key parameters include:
- Ligand selection : Choose E3 ligase ligands (e.g., VHL or Cereblon-derived ligands) with confirmed binding affinity to the target ubiquitin ligase. For example, VH032-based ligands exhibit Kd values ~185 nM for VHL .
- Linker optimization : Adjust linker length (e.g., PEG units, alkyl chains) to balance solubility and steric accessibility. For instance, PEG3 linkers improve solubility, while C5 alkyl chains enhance membrane permeability .
- Conjugation chemistry : Use stable amide or click-chemistry bonds to ensure conjugate integrity during cellular assays .
Q. How should researchers validate the binding efficiency of this compound to the intended E3 ligase?
- Answer : Employ:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd) .
- Pull-down assays with immobilized conjugates to confirm target engagement, followed by mass spectrometry for co-precipitated E3 ligases .
- Competitive binding assays using known inhibitors (e.g., VH032 for VHL) to verify specificity .
Advanced Research Questions
Q. How can researchers optimize linker length in this compound to minimize off-target degradation while maintaining efficacy?
- Answer :
- In vitro screening : Synthesize conjugates with varying linkers (e.g., PEG1–PEG6, C3–C6 alkyl chains) and compare degradation efficiency via Western blotting of target protein levels .
- Structure-activity relationship (SAR) studies : Correlate linker flexibility with proteasome recruitment using computational modeling (e.g., molecular dynamics simulations) .
- Tissue-specific testing : Use mass spectrometry imaging (MSI) to assess conjugate disposition and linker stability in different cellular environments .
Q. What experimental approaches address contradictory data in this compound’s degradation efficiency across cell lines?
- Answer :
- Quantify E3 ligase expression : Use qPCR or flow cytometry to measure baseline E3 ligase levels (e.g., Cereblon in MM.1S vs. HEK293 cells) .
- Proteasome activity assays : Compare proteasome function (e.g., chymotrypsin-like activity) using fluorogenic substrates .
- Permeability assessment : Measure cellular uptake via LC-MS quantification of intracellular conjugate levels .
Q. How can researchers integrate this compound with multi-omics datasets to identify non-canonical degradation targets?
- Answer :
- Proteomic profiling : Combine SILAC or TMT labeling with LC-MS/MS to identify off-target proteins degraded post-treatment .
- Transcriptomic analysis : Perform RNA-seq to detect compensatory pathways activated by prolonged target degradation .
- Data linkage frameworks : Use reproducible workflows (e.g., Linked Science standards) to cross-validate proteomic and transcriptomic datasets .
Methodological Considerations
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Answer :
- Xenograft models : Administer conjugates in tumor-bearing mice and monitor target degradation via immunohistochemistry .
- Pharmacodynamic markers : Measure plasma/tissue concentrations using LC-MS and correlate with target protein reduction .
- Toxicity screens : Assess off-target effects in organs with high E3 ligase expression (e.g., liver, kidneys) .
Q. How should researchers troubleshoot low yield during conjugate synthesis?
- Answer :
- Purification optimization : Use reverse-phase HPLC with gradients tailored to conjugate hydrophobicity .
- Stability testing : Verify conjugate integrity under physiological conditions (e.g., pH 7.4, 37°C) via NMR or HRMS .
- Scale-up protocols : Transition from batch to flow chemistry for improved reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
